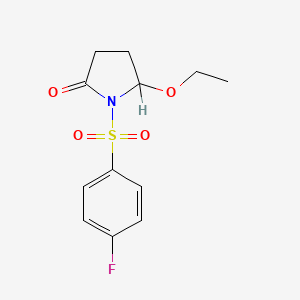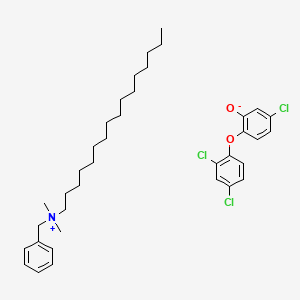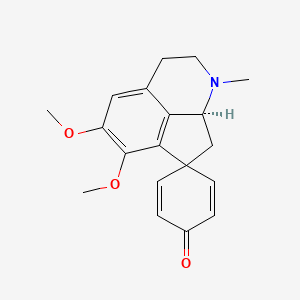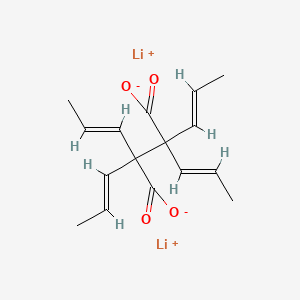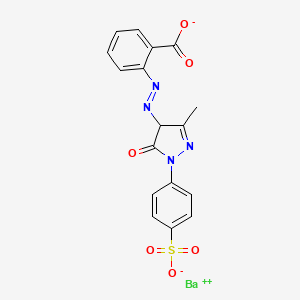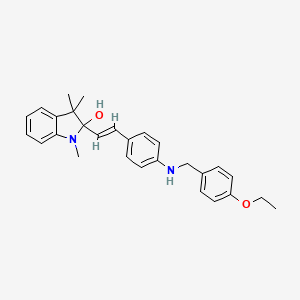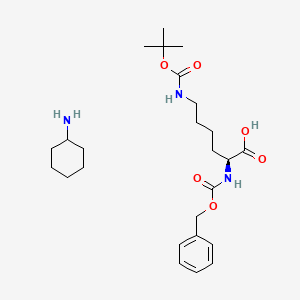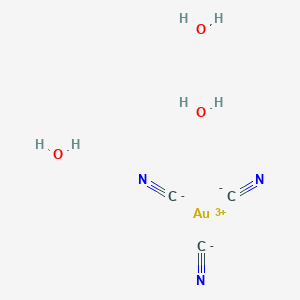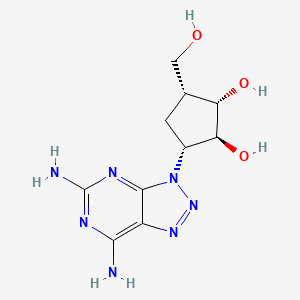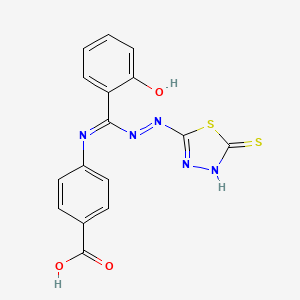
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione is a complex organic compound with a unique structure that combines elements of indene and cyclopentanedione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indene moiety, followed by the introduction of the methoxy group and the cyclopentanedione ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure consistency and efficiency on a larger scale. Techniques such as continuous flow reactors and advanced purification methods might be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in studying enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
- 2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Uniqueness
Compared to similar compounds, 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione has a unique combination of structural features that may confer distinct chemical and biological properties. Its cyclopentanedione ring, in particular, sets it apart from other indene derivatives, potentially leading to different reactivity and applications.
Properties
CAS No. |
14789-51-6 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-[(2Z)-2-(5-methoxy-2,3-dihydroinden-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C18H20O3/c1-18(16(19)7-8-17(18)20)10-9-12-3-4-13-11-14(21-2)5-6-15(12)13/h5-6,9,11H,3-4,7-8,10H2,1-2H3/b12-9- |
InChI Key |
ZSMTXUISYQDZIB-XFXZXTDPSA-N |
Isomeric SMILES |
CC1(C(=O)CCC1=O)C/C=C\2/CCC3=C2C=CC(=C3)OC |
Canonical SMILES |
CC1(C(=O)CCC1=O)CC=C2CCC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


